An In-Depth Technical Guide to 3-Fluoropropane-1-sulfonyl fluoride (CAS 461-29-0)
An In-Depth Technical Guide to 3-Fluoropropane-1-sulfonyl fluoride (CAS 461-29-0)
Abstract: 3-Fluoropropane-1-sulfonyl fluoride (3-FPrSF) is an aliphatic sulfonyl fluoride that has emerged as a valuable tool in chemical biology and drug discovery. Its unique combination of stability and context-dependent reactivity makes it a privileged electrophilic warhead for the covalent modification of proteins. Unlike highly reactive electrophiles that can lead to off-target effects, 3-FPrSF exhibits a balanced reactivity profile, enabling selective engagement with nucleophilic amino acid residues such as lysine, tyrosine, and serine within specific protein binding pockets.[1][2] This guide provides a comprehensive technical overview of 3-FPrSF, including its physicochemical properties, synthesis, core reactivity principles, and detailed protocols for its application in protein labeling and covalent inhibitor development. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical probe.
Introduction: The Rise of "Privileged" Covalent Warheads
The pursuit of highly selective and potent therapeutics has led to a renaissance in the field of targeted covalent inhibitors.[2] Covalent drugs offer distinct pharmacological advantages, including prolonged duration of action and high potency. However, the success of a covalent inhibitor hinges on the careful balance of its electrophilic "warhead." An overly reactive warhead can lead to promiscuous, off-target labeling and associated toxicity, while an insufficiently reactive one will fail to engage the target.
Sulfonyl fluorides (SFs) have emerged as a class of "privileged" warheads that strike this critical balance.[3] The sulfur(VI)-fluoride bond is remarkably stable to hydrolysis and general nucleophilic attack, conferring biocompatibility.[1] However, when precisely positioned within a protein's binding site, the SF moiety can be activated to react with a proximal nucleophilic amino acid.[1][4]
3-Fluoropropane-1-sulfonyl fluoride represents a key exemplar of this class. The presence of the fluorine atom on the propyl chain can subtly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[5][6] This guide delves into the technical specifics of 3-FPrSF, providing the foundational knowledge required for its effective application.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for its application in experimental settings. The following table summarizes the key properties of 3-Fluoropropane-1-sulfonyl fluoride.
| Property | Value | Source |
| CAS Number | 461-29-0 | N/A |
| Molecular Formula | C₃H₆F₂O₂S | [7] |
| Molecular Weight | 144.14 g/mol | [7] |
| Monoisotopic Mass | 144.00566 Da | [7] |
| Physical State | Liquid (Predicted) | |
| XlogP (Predicted) | 0.8 | [7] |
| IUPAC Name | 3-fluoropropane-1-sulfonyl fluoride | [7] |
| SMILES | C(CF)CS(=O)(=O)F | [7] |
| InChIKey | QWNOXXWLUNRPEX-UHFFFAOYSA-N | [7] |
Synthesis and Purification
While several general methods exist for the synthesis of sulfonyl fluorides, a common and effective route involves the conversion of sulfonyl chlorides or sulfonic acids to the corresponding fluoride.[8][9][10] A one-pot, two-step protocol starting from the corresponding sulfonic acid is often preferred for its efficiency and use of readily available reagents.[9][11]
Representative Synthetic Protocol
This protocol is adapted from established methods for converting sulfonic acids to sulfonyl fluorides.[9][12]
Objective: To synthesize 3-Fluoropropane-1-sulfonyl fluoride from 3-fluoropropane-1-sulfonic acid.
Materials:
-
3-fluoropropane-1-sulfonic acid
-
Cyanuric chloride
-
Tetramethylammonium chloride (TMAC) or Tetrabutylammonium bromide (TBAB) (Phase-transfer catalyst)
-
Anhydrous Acetonitrile (MeCN)
-
Potassium bifluoride (KHF₂)
-
Acetone
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Chlorination Step: To an oven-dried reaction vessel equipped with a magnetic stirrer, add 3-fluoropropane-1-sulfonic acid (1.0 eq), cyanuric chloride (1.1 eq), and TMAC (5 mol%).
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.
-
Stir the mixture at 60 °C for 12 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting sulfonic acid. Causality Note: This step converts the sulfonic acid into a more reactive sulfonyl chloride intermediate. The catalyst facilitates this transformation.
-
Fluorination Step: After the initial reaction is complete, cool the mixture to room temperature.
-
Add potassium bifluoride (KHF₂, 3.0 eq.) followed by an equal volume of acetone.[12]
-
Stir the resulting suspension vigorously at room temperature for an additional 12 hours. Causality Note: KHF₂ serves as the fluoride source for the halogen exchange reaction, converting the sulfonyl chloride to the desired sulfonyl fluoride. Acetone helps to solubilize the reactants.
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purify the crude product by silica gel column chromatography to afford pure 3-Fluoropropane-1-sulfonyl fluoride.
Core Reactivity and Mechanism of Action
The utility of 3-FPrSF as a chemical probe stems from the unique reactivity of the sulfonyl fluoride group, a key component of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[13]
Key Principles:
-
Stability: The S-F bond is thermodynamically stable and largely resistant to hydrolysis at physiological pH, a crucial feature for biocompatibility.[3]
-
Context-Dependent Reactivity: Covalent modification is not promiscuous. It requires the ligand portion of the molecule to first bind non-covalently, positioning the sulfonyl fluoride warhead in close proximity to a nucleophilic amino acid residue in the target's binding pocket.[1]
-
Nucleophile Selectivity: Sulfonyl fluorides are known to react with a range of nucleophilic amino acid side chains. While traditionally used to target active site serines in proteases, they have been shown to form stable covalent adducts with lysine, tyrosine, and histidine.[14][15][16] They react rapidly with cysteine, but the resulting adduct is often unstable.[15]
Mechanism of Covalent Modification
The reaction proceeds via a nucleophilic attack of an electron-rich amino acid side chain (e.g., the deprotonated hydroxyl of tyrosine or the primary amine of lysine) on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonamide (with lysine) or sulfonate ester (with tyrosine/serine).[17]
Caption: Covalent modification mechanism of 3-FPrSF.
Applications in Drug Discovery and Chemical Biology
The balanced reactivity of 3-FPrSF makes it an ideal tool for activity-based protein profiling (ABPP), target identification, and the development of targeted covalent inhibitors.[2][4]
Workflow for Covalent Protein Labeling
This workflow outlines the general steps for using 3-FPrSF (or a derivative) to label a target protein in a complex biological sample, such as a cell lysate, for subsequent identification by mass spectrometry.
Caption: General workflow for chemoproteomic profiling.
Detailed Experimental Protocol: Protein Labeling in Lysate
Objective: To identify protein targets of a 3-FPrSF-based probe in a cell lysate. This protocol assumes the use of a 3-FPrSF derivative that includes an alkyne handle for downstream detection via click chemistry.
Materials:
-
Cell lysate (prepared in a buffer without primary amines, e.g., HEPES or phosphate buffer)
-
3-FPrSF-alkyne probe
-
Azide-biotin tag (e.g., Azide-PEG3-Biotin)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Mass spectrometry-grade trypsin
Procedure:
-
Proteome Labeling:
-
Adjust the protein concentration of the cell lysate to 1-2 mg/mL in a suitable buffer (e.g., PBS, pH 8.0). Causality Note: A slightly basic pH helps deprotonate lysine and tyrosine residues, increasing their nucleophilicity.[16]
-
Add the 3-FPrSF-alkyne probe to a final concentration of 10-100 µM.
-
Incubate the mixture for 1-2 hours at 37 °C.
-
-
Click Chemistry Conjugation:
-
Prepare a "click cocktail" by sequentially adding CuSO₄ (1 mM final), TCEP (1 mM final), TBTA (100 µM final), and the azide-biotin tag (100 µM final) to the labeled lysate.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Enrichment of Labeled Proteins:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at 4 °C with rotation to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with buffer (e.g., PBS with 0.1% SDS) to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin and incubate overnight at 37 °C to digest the captured proteins into peptides.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use database search algorithms to identify the proteins and map the specific sites of covalent modification by the probe.
-
Safety, Handling, and Storage
As with all reactive chemical reagents, proper safety precautions are paramount when handling 3-Fluoropropane-1-sulfonyl fluoride and its analogues. Information is often derived from safety data sheets (SDS) for structurally related compounds like phenylmethylsulfonyl fluoride (PMSF).[18][19]
-
Hazard Classification: Sulfonyl fluorides are often classified as corrosive and can cause severe skin burns and eye damage.[18] They may also be toxic if swallowed.[19]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[19] The compound is moisture-sensitive and should be handled under an inert atmosphere where possible.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[19]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[18][20]
Conclusion and Future Outlook
3-Fluoropropane-1-sulfonyl fluoride is a powerful and versatile chemical tool for probing protein function and developing novel covalent therapeutics. Its balanced stability and reactivity profile allow for selective targeting of nucleophilic residues in a binding-site-dependent manner, minimizing off-target effects. As synthetic methodologies for creating diverse libraries of sulfonyl fluorides continue to advance, their application in chemical biology and "inverse drug discovery" is set to expand, enabling the exploration of the "ligandable proteome" and accelerating the development of next-generation covalent medicines.[21][22]
References
- The Emerging Role of Sulfamoyl Fluorides in Covalent Drug Discovery: A Technical Guide. Benchchem.
- Application of SuFEx Click Chemistry in Polymer Synthesis: Applic
- The growing applications of SuFEx click chemistry. CSHL Scientific Digital Repository.
- Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC - NIH.
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
- The growing applic
- SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS.
- New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design.
- SuFEx Click Chemistry Empowered High-throughput Drug Discovery Pl
- Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. Semantic Scholar.
- The growing applications of SuFEx click chemistry. Chemical Society Reviews (RSC Publishing).
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS.
- 3-Fluoropropane-1-sulfonyl chloride | C3H6ClFO2S | CID 21114841. PubChem.
- SAFETY D
- Correlation between nonapeptide conversion and amino acid labelling percentage (Tyr—blue, Lys—green).
- 3-Chloropropane-1-sulfonyl Fluoride 3821-80-5. Tokyo Chemical Industry Co., Ltd.(APAC).
- Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine.
- SAFETY D
- Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC - NIH.
- Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.
- Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identific
- Facile synthesis of sulfonyl fluorides
- Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH.
- 3-fluoropropane-1-sulfonyl fluoride (C3H6F2O2S). PubChemLite.
- Facile one-pot synthesis of sulfonyl fluorides from sulfon
- Fluorine in drug discovery: Role, design and case studies. Nargund College of Pharmacy.
- Technical Guide: Physicochemical Properties of 3-(4-Fluorophenyl)propane-1-sulfonic acid. Benchchem.
- Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry.
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry.
- Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
- SAFETY D
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PubChemLite - 3-fluoropropane-1-sulfonyl fluoride (C3H6F2O2S) [pubchemlite.lcsb.uni.lu]
- 8. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. The growing applications of SuFEx click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.fr [fishersci.fr]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. pnas.org [pnas.org]
- 22. med.stanford.edu [med.stanford.edu]
